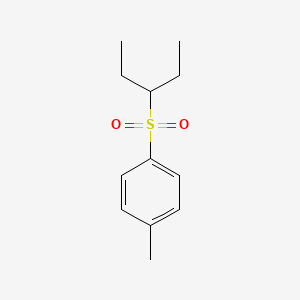
1-Methyl-4-(pentane-3-sulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(pentane-3-sulfonyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a methyl group and a pentane-3-sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(pentane-3-sulfonyl)benzene typically involves electrophilic aromatic substitution reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation processes using advanced reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-4-(pentane-3-sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further functionalized.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-4-(pentane-3-sulfonyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(pentane-3-sulfonyl)benzene involves its interaction with molecular targets through its sulfonyl and methyl groups. These interactions can influence various biochemical pathways, making it a valuable tool in research. The compound’s effects are mediated by its ability to undergo electrophilic aromatic substitution, which allows it to interact with different molecular entities .
Comparación Con Compuestos Similares
- 1-Methyl-4-(methylsulfonyl)benzene
- 1-Methyl-4-(ethylsulfonyl)benzene
- 1-Methyl-4-(propylsulfonyl)benzene
Comparison: 1-Methyl-4-(pentane-3-sulfonyl)benzene is unique due to the length and structure of its sulfonyl group, which can influence its reactivity and interactions compared to shorter-chain sulfonyl derivatives. This uniqueness makes it particularly useful in applications requiring specific chemical properties .
Propiedades
Número CAS |
65325-88-4 |
|---|---|
Fórmula molecular |
C12H18O2S |
Peso molecular |
226.34 g/mol |
Nombre IUPAC |
1-methyl-4-pentan-3-ylsulfonylbenzene |
InChI |
InChI=1S/C12H18O2S/c1-4-11(5-2)15(13,14)12-8-6-10(3)7-9-12/h6-9,11H,4-5H2,1-3H3 |
Clave InChI |
YDYDWBDNKXNNSM-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)S(=O)(=O)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


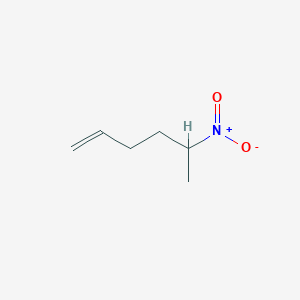



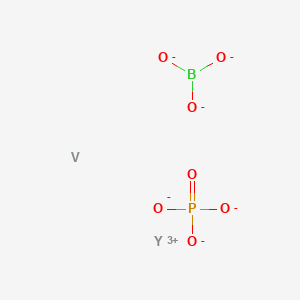
![2-Methyl-5-(propan-2-yl)spiro[5.5]undeca-2,7-diene-1,9-dione](/img/structure/B14489164.png)
![3-[(2-Oxocyclohexyl)methyl]cyclohexane-1,2-dione](/img/structure/B14489173.png)
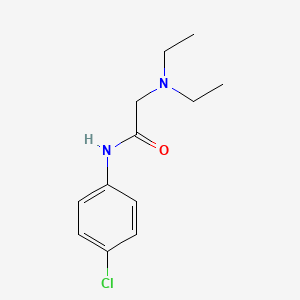


![Germane, [(4-ethenylphenyl)methyl]trimethyl-](/img/structure/B14489191.png)
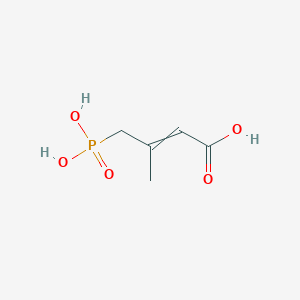
![Methyl 3-[(N-acetylglycyl)sulfanyl]propanoate](/img/structure/B14489196.png)
![Propanoic acid, 2-[(methylsulfonyl)oxy]-, 1-methylethyl ester, (S)-](/img/structure/B14489209.png)
